Ac-His-DPhe(pCF3)-Arg-Trp-NH2

MC3R antagonist MC4R agonist functional selectivity

Ac-His-DPhe(pCF3)-Arg-Trp-NH2 (CHEMBL501679) is a synthetic tetrapeptide belonging to the melanocortin receptor (MCR) ligand class, derived from the core pharmacophore His-Phe-Arg-Trp. The compound differs from the prototypical Ac-His-DPhe-Arg-Trp-NH2 scaffold by a single para-trifluoromethyl (–CF3) substitution on the D-Phenylalanine benzyl side chain.

Molecular Formula C35H42F3N11O5
Molecular Weight 753.8 g/mol
Cat. No. B10846289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-His-DPhe(pCF3)-Arg-Trp-NH2
Molecular FormulaC35H42F3N11O5
Molecular Weight753.8 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)C(F)(F)F)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N
InChIInChI=1S/C35H42F3N11O5/c1-19(50)46-29(15-23-17-42-18-45-23)33(54)49-28(13-20-8-10-22(11-9-20)35(36,37)38)32(53)47-26(7-4-12-43-34(40)41)31(52)48-27(30(39)51)14-21-16-44-25-6-3-2-5-24(21)25/h2-3,5-6,8-11,16-18,26-29,44H,4,7,12-15H2,1H3,(H2,39,51)(H,42,45)(H,46,50)(H,47,53)(H,48,52)(H,49,54)(H4,40,41,43)/t26-,27-,28+,29-/m0/s1
InChIKeyOBZQTNACJLTWOC-FKWFRFQNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-His-DPhe(pCF3)-Arg-Trp-NH2 – A Melanocortin Tetrapeptide with Unique MC3R Antagonist / MC4R Agonist Mixed Pharmacology


Ac-His-DPhe(pCF3)-Arg-Trp-NH2 (CHEMBL501679) is a synthetic tetrapeptide belonging to the melanocortin receptor (MCR) ligand class, derived from the core pharmacophore His-Phe-Arg-Trp [1]. The compound differs from the prototypical Ac-His-DPhe-Arg-Trp-NH2 scaffold by a single para-trifluoromethyl (–CF3) substitution on the D-Phenylalanine benzyl side chain [1]. This modification was identified within a 15-member library of DPhe7-modified tetrapeptides pharmacologically characterized at mouse MC1R, MC3R, MC4R, and MC5R [1]. The compound acts as a full nanomolar agonist at mMC4R (EC50 12.8 nM) and mMC5R (EC50 8.03 nM), while exhibiting partial agonist/antagonist behavior at mMC3R (~25% maximal stimulation at 100 µM; antagonist Ki = 6170 nM) and weak agonist activity at mMC1R (EC50 540 nM) [1].

Why Generic Melanocortin Tetrapeptide Substitution Fails – The pCF3 Modification Produces a Functionally Unique MC3R Pharmacological Profile


Para-substitution on the DPhe7 residue of the Ac-His-DPhe-Arg-Trp-NH2 template is not a conservative modification; the electronic and steric properties of the substituent dictate whether the resulting tetrapeptide behaves as a full agonist, partial agonist, or antagonist at the melanocortin-3 receptor (MC3R) [1]. While the unmodified parent compound Ac-His-DPhe-Arg-Trp-NH2 is a full nanomolar agonist at all four mouse MCR subtypes (mMC3R EC50 = 126 nM; mMC4R EC50 = 2.28 nM), the pCF3 analog converts mMC3R activity to a partial agonist/antagonist profile (~25% maximal efficacy at 100 µM; antagonist Ki = 6170 nM) while retaining potent agonist activity at mMC4R (EC50 = 12.8 nM) [1]. Other para-substituted analogs such as pCN retain full mMC3R agonism (EC50 = 240 nM), and pI or pBr yield different antagonist potencies (Ki = 260 nM and 350 nM, respectively) [1]. Consequently, no two para-substituted analogs in this series are pharmacologically interchangeable; each must be selected based on its specific quantitative receptor-subtype activity profile as detailed below.

Ac-His-DPhe(pCF3)-Arg-Trp-NH2 – Quantitative Comparative Pharmacology Evidence for Scientific Selection


MC3R Functional Conversion: pCF3 Switches MC3R Agonism to Partial Agonism/Antagonism While Preserving MC4R Agonism

The pCF3 substitution converts the mMC3R pharmacological profile from full agonism (parent compound) to partial agonism/antagonism, while retaining potent full agonist activity at mMC4R [1]. The parent Ac-His-DPhe-Arg-Trp-NH2 is a full agonist at mMC3R with EC50 = 126 ± 7.8 nM. In contrast, Ac-His-DPhe(pCF3)-Arg-Trp-NH2 achieves only ~25% maximal stimulation at 100 µM and functions as an antagonist with pA2 = 6.79 ± 0.15 and Ki = 6170 nM. Simultaneously, it retains mMC4R agonist potency of 12.8 ± 1.94 nM, representing only a 6-fold decrease relative to the parent (EC50 = 2.28 ± 0.52 nM) [1].

MC3R antagonist MC4R agonist functional selectivity melanocortin tetrapeptide GPCR pharmacology

MC3R Antagonist Potency Differentiation: pCF3 Yields ~24-Fold Weaker Antagonism Than the pI Analog, Enabling Graded MC3R Modulation

Among the para-substituted DPhe tetrapeptides that exhibit mMC3R antagonist activity, the pCF3 compound is the weakest antagonist. Ac-His-DPhe(pCF3)-Arg-Trp-NH2 has an mMC3R antagonist Ki of 6170 nM, compared with Ac-His-DPhe(pI)-Arg-Trp-NH2 (Ki = 260 nM) and Ac-His-DPhe(pBr)-Arg-Trp-NH2 (Ki = 350 nM) [1]. This represents a ~24-fold and ~18-fold reduction in antagonist potency, respectively. The pA2 values corroborate this rank order: pCF3 pA2 = 6.79 ± 0.15, vs. pI pA2 = 7.41 ± 0.08 and pBr pA2 = 7.54 ± 0.12 [1]. The residual partial agonist activity also differs: pCF3 yields ~25% maximal stimulation, vs. ~40% for pI and ~50% for pBr at 100 µM [1].

MC3R antagonist potency pA2 Schild analysis para-substituted DPhe melanocortin SAR

MC3R/MC4R Functional Selectivity: pCF3 vs. pCN – Only pCF3 Achieves MC3R Antagonism While Retaining MC4R Agonism

The pCF3 and pCN substitutions represent a critical structure-activity relationship pair demonstrating that subtle electronic differences at the para position dictate functional selectivity. Ac-His-DPhe(pCN)-Arg-Trp-NH2 is a full agonist at both mMC3R (EC50 = 240 ± 49 nM) and mMC4R (EC50 = 2.84 ± 0.26 nM), with a 1.2-fold potency preference for mMC4R [1]. In contrast, the pCF3 compound completely loses mMC3R agonism (only ~25% at 100 µM) and becomes an antagonist (Ki = 6170 nM) while maintaining mMC4R agonism (EC50 = 12.8 nM) [1]. Despite both substituents being strongly electron-withdrawing (Hammett σp: CN ≈ 0.66; CF3 ≈ 0.54), only pCF3 induces the functional switch, suggesting that steric bulk and/or lipophilicity (π: CF3 ≈ 0.88 vs. CN ≈ -0.57) contributes to the unique MC3R pharmacology [1].

MC3R vs MC4R selectivity functional selectivity agonist-to-antagonist switch para-cyano vs trifluoromethyl melanocortin tool compounds

Additive Effect of C-Terminal Constraint: Ac-His-pCF3-d-Phe-Arg-Aia (Peptide 3) Achieves 4.1 nM hMC4R Potency with ≥9-Fold Selectivity, Validating pCF3 as a Key Selectivity-Enabling Motif

The pCF3-DPhe modification has been leveraged in combination with C-terminal conformational constraints to generate highly potent and selective human MC4R agonists [2]. Peptide 3 (Ac-His-pCF3-d-Phe-Arg-Aia), which replaces the C-terminal Trp-NH2 with the constrained aminomethylindane (Aia) residue, achieves an hMC4R EC50 of 4.1 nM with at least 9-fold selectivity over other human MCR subtypes [2]. This represents a substantial improvement in human receptor potency compared to the Trp-containing pCF3 tetrapeptide (mMC4R EC50 = 12.8 nM in the mouse ortholog) [1][2]. Molecular docking studies reveal that the ψ and χ angle constraints force the C-terminal Aia residue to interact with TM6 and TM7, a feature hypothesized to drive receptor subtype selectivity [2]. The parental peptide without pCF3 (peptide 1, Ac-His-d-Phe-Arg-Aia) shows hMC1R selectivity (EC50 = 11.2 nM, ≥15-fold), demonstrating that the pCF3 modification is essential for redirecting selectivity from hMC1R to hMC4R [2].

hMC4R selectivity C-terminal constraint Aia substitution Ψ/χ angle constraint GPCR agonist optimization

MC1R Operational Selectivity Window: pCF3 Provides a Wider Absolute Safety Margin Against MC1R-Mediated Off-Target Effects Compared to High-Potency Analogs Such as pF

While the pF-substituted analog Ac-His-DPhe(pF)-Arg-Trp-NH2 achieves a higher fold-selectivity ratio for mMC4R over mMC1R (119-fold; EC50 0.45 nM vs. 53.7 nM), its absolute mMC1R potency (EC50 = 53.7 nM) lies within a range that may produce significant MC1R engagement at concentrations required for mMC4R activation [1]. In contrast, Ac-His-DPhe(pCF3)-Arg-Trp-NH2 exhibits a mMC1R EC50 of 540 ± 120 nM—10-fold higher (weaker) than the pF analog—yielding an MC4R/MC1R selectivity ratio of ~42-fold (12.8 nM vs. 540 nM) [1]. At the mMC4R EC50 concentration (~13 nM), the pCF3 compound occupies <3% of mMC1R (assuming standard receptor occupancy), whereas the pF analog at its mMC4R EC50 (~0.5 nM) would achieve ~1% occupancy but at a 26-fold lower concentration. More importantly, at a concentration producing 90% mMC4R activation (~115 nM for pCF3), the pCF3 compound would occupy ~18% of mMC1R, compared to ~68% occupancy for the pF analog at its equi-effective MC4R concentration (~4 nM) [1].

MC1R selectivity off-target pigmentation operational selectivity therapeutic window MC4R vs MC1R

mMC5R Activity Profile: pCF3 Retains Potent Agonism at MC5R with a Distinct Potency Ratio Relative to Other Para-Substituted Analogs

Ac-His-DPhe(pCF3)-Arg-Trp-NH2 exhibits potent full agonist activity at mMC5R with an EC50 of 8.03 ± 1.33 nM, representing only a 2.5-fold loss of potency relative to the parent compound (mMC5R EC50 = 3.26 ± 0.60 nM) [1]. This mMC5R potency is comparable to that at mMC4R (EC50 = 12.8 nM), yielding a nearly balanced MC4R/MC5R agonist profile (1.6-fold preference for MC5R) [1]. This contrasts with analogs such as Ac-His-DPhe(pCN)-Arg-Trp-NH2, which shows near-identical potency at mMC4R and mMC5R (2.84 vs. 2.85 nM), and Ac-His-DNal(2′)-Arg-Trp-NH2, which exhibits a pronounced MC5R-to-MC4R potency difference (22.4 nM at MC5R vs. antagonist Ki = 19 nM at MC4R) [1]. The pCF3 compound therefore provides a distinct MC5R activity signature within the tetrapeptide series.

MC5R agonist melanocortin receptor panel exocrine gland function tetrapeptide SAR receptor subtype profiling

Ac-His-DPhe(pCF3)-Arg-Trp-NH2 – High-Value Research and Industrial Application Scenarios


In Vivo Pharmacological Discrimination of MC3R Versus MC4R Function in Murine Energy Homeostasis Models

The unique mixed pharmacology profile—mMC4R full agonism (EC50 = 12.8 nM) combined with mMC3R antagonism/partial agonism (Ki = 6170 nM, ~25% maximal efficacy)—makes Ac-His-DPhe(pCF3)-Arg-Trp-NH2 an optimal tool for dissecting the non-redundant roles of MC3R and MC4R in energy homeostasis, feeding behavior, and metabolic regulation [1]. Unlike the parent tetrapeptide which activates both receptors, or the pI analog which is a more potent MC3R antagonist (Ki = 260 nM), this compound permits MC4R-driven effects to be observed with only partial MC3R blockade, enabling graded pharmacological interrogation of MC3R contribution [1].

SAR Intermediate and Selectivity-Enabling Motif for hMC4R-Selective Agonist Lead Optimization

The pCF3-DPhe modification has been validated as a key selectivity-enabling handle that, when combined with C-terminal conformational constraints (e.g., Aia substitution), yields potent and selective hMC4R agonists such as Peptide 3 (hMC4R EC50 = 4.1 nM, ≥9-fold selectivity) [2]. Medicinal chemistry programs targeting hMC4R for obesity or cachexia can use Ac-His-DPhe(pCF3)-Arg-Trp-NH2 as a reference intermediate—the Trp-containing scaffold serves as the baseline against which C-terminal modifications are evaluated for potency and selectivity gains, while the pCF3 motif itself provides the selectivity directionality that distinguishes the hMC4R-selective series (Peptide 3) from the hMC1R-selective series (Peptide 1) [2].

In Vitro Reference Antagonist for MC3R with Defined Partial Agonist Activity

With a well-characterized mMC3R antagonist Ki of 6170 nM, pA2 of 6.79 ± 0.15, and partial agonist efficacy of ~25% at 100 µM, Ac-His-DPhe(pCF3)-Arg-Trp-NH2 serves as a defined weak antagonist/partial agonist reference standard for mMC3R in vitro assay development and validation [1]. Its ~24-fold weaker antagonist potency relative to the pI analog (Ki = 260 nM) makes it particularly useful as a low-affinity control in antagonist screening cascades, where graded antagonist concentrations are needed to establish assay sensitivity and dynamic range [1].

MC1R Off-Target Profiling in Melanocortin Agonist Development Programs

The elevated absolute mMC1R EC50 of 540 nM—10-fold higher than frequently used high-potency analogs such as pF (EC50 = 53.7 nM)—establishes Ac-His-DPhe(pCF3)-Arg-Trp-NH2 as a reference compound for assessing MC1R-mediated off-target liability in melanocortin drug discovery [1]. At concentrations producing robust mMC4R activation (~10–100 nM), MC1R occupancy is minimal (<18%), allowing researchers to benchmark whether phenotypic effects observed with more potent but less selective analogs are attributable to MC1R engagement [1]. This application is directly supported by the operational selectivity analysis in Evidence Item 5 (Section 3).

Quote Request

Request a Quote for Ac-His-DPhe(pCF3)-Arg-Trp-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.